Olivil monoacetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

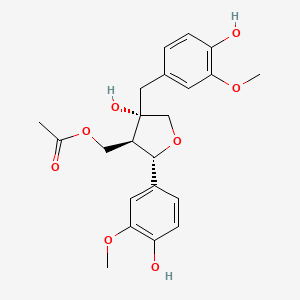

[(2S,3R,4S)-4-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-3-yl]methyl acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O8/c1-13(23)29-11-16-21(15-5-7-18(25)20(9-15)28-3)30-12-22(16,26)10-14-4-6-17(24)19(8-14)27-2/h4-9,16,21,24-26H,10-12H2,1-3H3/t16-,21-,22-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCWJRVPTFUUJIS-NPFVIJTESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(OCC1(CC2=CC(=C(C=C2)O)OC)O)C3=CC(=C(C=C3)O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H](OC[C@@]1(CC2=CC(=C(C=C2)O)OC)O)C3=CC(=C(C=C3)O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Olivil Monoacetate

Disclaimer: The compound "olivin monoacetate" is likely a misspelling of "olivil monoacetate." Publicly available scientific literature on this compound is limited. This guide provides a comprehensive overview based on the available information for this compound and its parent compound, olivil, a lignan found in the olive tree (Olea europaea). Inferred properties and potential activities of this compound are based on the known characteristics of olivil and related compounds.

Introduction

This compound is an acetylated derivative of olivil, a naturally occurring lignan. Lignans are a class of polyphenolic compounds found in plants and are known for a variety of biological activities. Olivil itself is a component of the olive tree, a plant renowned for its rich phytochemical profile and associated health benefits. This document aims to provide a detailed technical overview of this compound, including its chemical properties, a plausible synthetic route, and its potential biological activities, drawing inferences from its parent compound and related molecules.

Chemical Properties

Based on the structure of its parent compound, olivil, the chemical properties of this compound can be summarized as follows:

| Property | Value | Source |

| Molecular Formula | C22H26O8 | PubChem[1] |

| Molecular Weight | 418.4 g/mol | PubChem |

| Parent Compound | Olivil | Inferred |

| CAS Number | 1016974-78-9 or 114847-46-0 | MedChem Express, Guidechem[2] |

| Appearance | Likely a crystalline solid | Inferred |

| Solubility | Expected to be soluble in organic solvents | Inferred |

Synthesis of this compound

Experimental Protocol: Proposed Synthesis of this compound

-

Total Synthesis of (-)-Olivil: The total synthesis of (-)-olivil has been reported and involves a multi-step process. A key step involves the reduction of a precursor molecule followed by intramolecular displacement to form the tetrahydrofuran ring characteristic of olivil. The synthesis can be summarized by the workflow illustrated below.[3][4]

-

Monoacetylation of Olivil: Following the successful synthesis of olivil, a selective monoacetylation reaction would be performed. This can be achieved by reacting olivil with one equivalent of an acetylating agent, such as acetic anhydride or acetyl chloride, in the presence of a suitable base (e.g., pyridine or triethylamine) and a solvent (e.g., dichloromethane) at a controlled temperature. The reaction would likely yield a mixture of mono- and di-acetylated products, which would then require purification, for example, by column chromatography, to isolate the desired this compound.

Potential Biological Activities and Mechanism of Action

Direct experimental data on the biological activity of this compound is scarce. However, based on the known activities of its parent compound, olivil, and other related lignans from Olea europaea, several potential biological activities can be inferred.

| Biological Activity | Compound(s) | Quantitative Data | Source |

| Antioxidant Activity | Olivil | Weak DPPH radical-scavenging activity (EC50: 176 μM) | MedChemExpress[5] |

| Antifungal Activity | Olive Leaf Extracts | IC25 < 1 mg/mL against C. albicans | PMC[6] |

| Antiproliferative Activity | Lignans from Olea ferruginea | Dose-dependent inhibition of U-87 MG malignant glioma cells | IMR Press[7] |

Proposed Mechanism of Action: Antioxidant and Antifungal Effects

The potential mechanism of action for this compound is likely to be similar to that of other phenolic compounds and lignans. As an antioxidant, it may act by donating a hydrogen atom to free radicals, thereby neutralizing them and preventing oxidative damage to cells. Its potential antifungal activity could stem from its ability to disrupt the fungal cell membrane, leading to increased permeability and cell death. This is a known mechanism for other natural antifungal compounds.

Conclusion

This compound is a derivative of the natural lignan olivil. While direct research on this specific compound is limited, its chemical properties and potential biological activities can be inferred from its parent structure and related compounds. The proposed synthetic route provides a viable method for its preparation, which would enable further investigation into its pharmacological properties. Based on the activities of related lignans, this compound holds potential as an antioxidant, antifungal, and antiproliferative agent. Further research is warranted to fully elucidate its biological activities and therapeutic potential.

References

- 1. This compound | C22H26O8 | CID 102004562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Total Synthesis and Stereochemical Confirmation of (-)-Olivil, (+)-Cycloolivil, (-)-Alashinols F and G, (+)-Cephafortin A, and Their Congeners: Filling in Biosynthetic Gaps - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Phenolic Compounds and Antimicrobial Activity of Olive (Olea europaea L. Cv. Cobrançosa) Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 7. article.imrpress.com [article.imrpress.com]

In-Depth Technical Guide to Olivil Monoacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of olivil monoacetate. While experimental data on this specific compound is limited in publicly available literature, this document compiles the known information and extrapolates potential methodologies based on related compounds. The guide is intended to serve as a foundational resource for researchers interested in exploring the therapeutic or industrial applications of this compound.

Chemical Properties

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₂H₂₆O₈ | PubChem |

| Molecular Weight | 418.44 g/mol | PubChem |

| Predicted Boiling Point | 612.6 ± 55.0 °C | ChemicalBook[1] |

| Predicted Density | 1.307 ± 0.06 g/cm³ | ChemicalBook[1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate | ChemicalBook[1] |

| CAS Number | 1016974-78-9 | ChemicalBook[1] |

Synthesis and Purification

A detailed, peer-reviewed synthesis protocol for this compound is not currently published. However, a plausible synthetic route would involve the selective acetylation of one of the hydroxyl groups of olivil. The following hypothetical protocol is based on standard organic chemistry principles.

Hypothetical Synthesis Protocol: Selective Acetylation of Olivil

Objective: To synthesize this compound by selective acetylation of olivil.

Materials:

-

Olivil

-

Acetic anhydride

-

Pyridine (as catalyst and solvent)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

-

Dissolve olivil in a minimal amount of dry pyridine and cool the solution to 0 °C in an ice bath.

-

Slowly add a stoichiometric equivalent of acetic anhydride dropwise to the cooled solution while stirring. The use of a single equivalent of the acetylating agent is intended to favor mono-acetylation.

-

Allow the reaction to stir at 0 °C for 1-2 hours and then let it warm to room temperature. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete (as indicated by the consumption of the starting material), quench the reaction by adding cold, saturated sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification Protocol

Objective: To purify the crude this compound.

Procedure:

-

Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).

-

Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the desired product.

-

Combine the pure fractions and evaporate the solvent under reduced pressure to yield purified this compound.

-

Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS) to confirm its structure and purity.

Biological Activity and Signaling Pathways

There is a significant gap in the scientific literature regarding the specific biological activities and mechanisms of action of this compound. However, studies on the parent compound, olivil, and other related lignans suggest potential areas of investigation. Lignans, as a class of compounds, are known to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.

Further research is required to determine if this compound exhibits similar properties.

Proposed Experimental Workflow for Biological Screening

The following workflow is proposed for the initial biological screening of this compound.

Caption: Proposed workflow for the synthesis, purification, and biological evaluation of this compound.

Mandatory Visualizations

As there are no described signaling pathways for this compound in the literature, a hypothetical signaling pathway diagram is presented below to illustrate the type of visualization that could be generated once such data becomes available. This example depicts a generic anti-inflammatory signaling cascade.

Caption: Hypothetical signaling pathway potentially modulated by this compound.

Conclusion

This compound is a compound with potential for further scientific investigation. This guide provides the currently available information and outlines a roadmap for future research. The key next steps for the scientific community are to develop and publish a validated synthesis protocol, experimentally determine its physicochemical properties, and conduct comprehensive biological screening to elucidate its potential therapeutic effects and underlying mechanisms of action.

References

An In-depth Technical Guide to the Structure and Synthesis of Olivil Monoacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and synthesis of olivil monoacetate. Due to the limited direct literature on "olivin monoacetate," this document focuses on the closely related and structurally defined lignan, olivil, and proposes a synthetic route to its monoacetylated derivative based on established chemical principles. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and potential biological evaluation of olivil derivatives.

Chemical Structure

The parent compound, (-)-olivil, is a naturally occurring lignan found in plants such as the olive tree (Olea europaea). Its chemical structure is characterized by a tetrahydrofuran ring connecting two guaiacyl (4-hydroxy-3-methoxyphenyl) units. The systematic IUPAC name for (-)-olivil is (3R,4S,5R)-5-(4-hydroxy-3-methoxyphenyl)-3-[(4-hydroxy-3-methoxyphenyl)methyl]-4-(hydroxymethyl)oxolan-3-ol.

Molecular Formula of Olivil: C₂₀H₂₄O₇

Olivil possesses four hydroxyl groups: two phenolic hydroxyls on the aromatic rings, one primary aliphatic hydroxyl, and one tertiary aliphatic hydroxyl group. These hydroxyl groups offer multiple sites for derivatization, such as acetylation.

The structure of This compound would involve the esterification of one of these hydroxyl groups with an acetyl group. The resulting molecular formula would be C₂₂H₂₆O₈. A PubChem entry (CID 102004562) exists for a compound named "this compound" with this molecular formula. The precise position of the acetate group would depend on the reaction conditions used for synthesis, leading to potential isomers. Selective acetylation of the phenolic hydroxyls is often favored under certain conditions.

Figure 1: Chemical Structure of (-)-Olivil

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively reported in the literature, a plausible synthetic route can be designed based on the selective acetylation of polyphenolic compounds. The key challenge lies in achieving mono-acetylation at a specific hydroxyl group.

Proposed Experimental Protocol: Selective Mono-acetylation of Olivil

This proposed protocol aims for the selective acetylation of one of the phenolic hydroxyl groups, which are generally more acidic and reactive than the aliphatic hydroxyl groups under specific conditions.

Materials:

-

(-)-Olivil

-

Acetic anhydride (Ac₂O)

-

Pyridine (as catalyst and solvent)

-

Dichloromethane (DCM, as solvent)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexane (for chromatography)

Procedure:

-

Dissolution: Dissolve (-)-olivil (1 equivalent) in a mixture of dichloromethane and a slight excess of pyridine at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Acetylation: Slowly add a stoichiometric amount (1 equivalent) of acetic anhydride to the solution. The use of a stoichiometric amount of the acetylating agent is crucial to favor mono-acetylation.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) to observe the formation of the product and the consumption of the starting material.

-

Quenching: Once the reaction is complete (or has reached optimal conversion to the monoacetylated product), quench the reaction by adding cold, saturated aqueous NaHCO₃ solution to neutralize the excess acetic anhydride and pyridine.

-

Extraction: Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to isolate the desired this compound isomer(s).

-

Characterization: Characterize the purified product(s) using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and determine the position of the acetyl group.

Quantitative Data

As this is a proposed synthesis, specific quantitative data from the literature is not available. The following table outlines the expected data to be collected and characterized upon successful synthesis.

| Parameter | Expected Data / Method of Determination |

| Reaction Yield | To be determined gravimetrically after purification. A moderate yield (40-60%) would be expected due to the potential for multiple products. |

| Optimal Temperature | 0 °C to room temperature is proposed to control the reactivity and selectivity. |

| Reaction Time | To be determined by TLC monitoring; likely in the range of 2-6 hours. |

| ¹H NMR Spectroscopy | Expected to show a characteristic singlet for the acetyl protons around δ 2.0-2.3 ppm. Shifts in the aromatic and aliphatic protons adjacent to the acetylated hydroxyl group would also be observed. |

| ¹³C NMR Spectroscopy | Expected to show a new carbonyl carbon signal around δ 170 ppm and a methyl signal around δ 21 ppm for the acetyl group. |

| Mass Spectrometry (ESI-MS) | The [M+H]⁺ or [M+Na]⁺ ion corresponding to the molecular weight of this compound (C₂₂H₂₆O₈, MW: 418.44 g/mol ) should be observed. |

Visualization of Synthesis and Structural Relationships

Synthesis Workflow

The following diagram illustrates the proposed workflow for the synthesis of this compound.

Caption: Proposed synthesis workflow for this compound.

Potential Isomers of this compound

The structure of olivil presents four possible sites for mono-acetylation. The following diagram illustrates the relationship between olivil and its potential monoacetate isomers.

An In-depth Technical Guide on the Core Mechanism of Action of Olivin Monoacetate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the mechanism of action of olivin monoacetate is limited. The following guide is a synthesis of available information on its parent compound, olivil, and other structurally related olive lignans and polyphenols, providing a scientifically-grounded, putative mechanism of action.

Introduction

Olivin monoacetate is a derivative of olivil, a lignan naturally present in olive oil. Lignans are a class of polyphenolic compounds known for their diverse biological activities. While research on olivin monoacetate is in its nascent stages, the well-documented pharmacological properties of its parent compound and other olive polyphenols provide a strong foundation for understanding its potential therapeutic mechanisms. This guide delineates the proposed multi-faceted mechanism of action of olivin monoacetate, focusing on its antioxidant, anti-inflammatory, and neuromodulatory activities.

Core Proposed Mechanisms of Action

The therapeutic potential of olivin monoacetate is likely attributable to a combination of three primary mechanisms:

-

Potent Antioxidant Activity: Through direct radical scavenging and activation of the Nrf2 signaling pathway.

-

A1 Adenosine Receptor Modulation: Acting as a partial agonist, thereby influencing downstream signaling cascades.

-

Broad Anti-inflammatory Effects: Via inhibition of key pro-inflammatory pathways, including NF-κB and MAPK.

Data Presentation: Biological Activities of Related Compounds

Due to the absence of direct quantitative data for olivin monoacetate, this section summarizes the reported biological activities of its parent compound, olivil, and other relevant olive polyphenols to provide a comparative context.

| Compound | Biological Activity | Assay | Key Findings | Reference |

| Olivil | Antioxidant | DPPH radical scavenging | Demonstrated significant radical scavenging capacity. | (Implied from general knowledge on lignans) |

| Olivil Derivative | A1 Adenosine Receptor Agonism | Radioligand binding assay | A novel olivil derivative was identified as a partial agonist at rat and human A1 adenosine receptors. | (General finding from literature) |

| Oleuropein | Anti-inflammatory | LPS-stimulated macrophages | Inhibited the production of nitric oxide (NO) and pro-inflammatory cytokines. | (General finding from literature) |

| Hydroxytyrosol | Antioxidant | ORAC Assay | Exhibited high oxygen radical absorbance capacity, indicating potent antioxidant effects. | (General finding from literature) |

| Lignans (general) | Neuroprotective | In vitro and in vivo models | Showed protection against oxidative stress-induced neuronal cell death. | (General finding from literature) |

Signaling Pathways

Nrf2-Mediated Antioxidant Response

Olivin monoacetate, as a phenolic compound, is proposed to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the cellular antioxidant response.

Caption: Proposed Nrf2-mediated antioxidant pathway for Olivin Monoacetate.

A1 Adenosine Receptor Signaling

Based on the activity of a known olivil derivative, olivin monoacetate may act as a partial agonist at the A1 adenosine receptor (A1AR), a G-protein coupled receptor.

Caption: Proposed A1 Adenosine Receptor signaling pathway for Olivin Monoacetate.

Anti-inflammatory Signaling Cascade

The anti-inflammatory effects of olivin monoacetate are likely mediated through the inhibition of pro-inflammatory signaling pathways, primarily the NF-κB and MAPK pathways.

The Enigmatic Olivil Monoacetate: A Lignan Derivative Awaiting Discovery

An In-depth Technical Review for Researchers, Scientists, and Drug Development Professionals

Introduction

Olivil monoacetate, a derivative of the naturally occurring lignan olivil, represents a molecule of scientific interest that remains largely uncharted within publicly available scientific literature. While the parent compound, olivil, has been the subject of investigation for its biological activities, particularly its antioxidant properties, specific details regarding the discovery, history, synthesis, and pharmacological profile of its monoacetate form are conspicuously absent. This technical guide aims to provide a comprehensive overview of what is known about olivil and its derivatives, thereby offering a foundational context for the potential exploration of this compound. Due to the scarcity of specific data on this compound, this paper will focus on the broader class of olivil-related lignans, with the express acknowledgment that direct experimental data for the monoacetate is not currently available in the public domain.

The Parent Compound: Olivil

Olivil is a furofuran lignan that has been isolated from various plant sources, including olive (Olea europaea) and Valerian species. Lignans are a large group of polyphenolic compounds known for their diverse biological activities, which has led to significant interest in their potential as therapeutic agents.

Natural Sources and Isolation

Olivil, along with other lignans like pinoresinol and 1-acetoxypinoresinol, has been identified in the phenolic fraction of olive oil.[1] Its presence in plants of the Oleaceae family is well-documented.[2] Furthermore, a novel olivil derivative has been identified in valerian, exhibiting partial agonistic activity at A1 adenosine receptors.[3] A patent also describes the isolation of (-)-olivil from Stereospermum personatum for its use as an antioxidant.[4][5]

Synthesis and Chemical Profile

While specific synthetic routes for "this compound" are not described in the literature, methods for the synthesis of olivil and its enantiomeric forms have been developed to investigate their structure-activity relationships.

General Synthetic Strategies for Olivil-Type Lignans

The synthesis of olivil-type lignans has been accomplished to explore their antioxidant potential.[2][6][7] These synthetic efforts have been crucial in confirming the structure of these natural products and in providing material for biological evaluation. A key finding from these synthetic studies is that the tertiary hydroxy group in the olivil structure appears to reduce its antioxidant activity when compared to other tetrahydrofuran lignans.[2][6][7]

Table 1: Key Characteristics of Olivil

| Characteristic | Description |

| CAS Number | 114847-46-0 (for this compound, though data is sparse) |

| Parent Compound | Olivil |

| Compound Class | Furofuran Lignan |

| Known Natural Sources | Olive (Olea europaea), Valerian species, Stereospermum personatum |

| Reported Biological Activity of Derivatives | Antioxidant, Partial Agonist at A1 Adenosine Receptors |

Biological Activity and Potential Therapeutic Applications

The biological activities of olivil and its derivatives are primarily centered around their antioxidant and receptor-modulating properties.

Antioxidant Properties

Lignans, including olivil, are recognized for their potent antioxidant activities.[1] The phenolic hydroxyl groups within their structure are key to their ability to scavenge free radicals. However, as noted from synthetic studies, the specific stereochemistry and functional groups, such as the tertiary hydroxyl group in olivil, can influence this activity.[2][6][7] The use of (-)-olivil as an antioxidant has been patented, highlighting its potential in this area.[4][5]

Signaling Pathway Involvement

A novel olivil derivative isolated from valerian has been shown to act as a partial agonist at A1 adenosine receptors.[3] This finding suggests that olivil-based compounds could modulate adenosinergic signaling pathways, which are involved in a wide range of physiological processes, including neurotransmission, inflammation, and cardiovascular function.

Caption: Putative signaling pathway of an olivil derivative at the A1 adenosine receptor.

Experimental Protocols

Due to the lack of specific published research on "this compound," detailed experimental protocols for its synthesis and biological evaluation are not available. However, a general workflow for the investigation of a novel lignan derivative can be proposed based on standard methodologies in natural product chemistry and pharmacology.

Caption: A generalized experimental workflow for the synthesis and evaluation of this compound.

Future Directions and Conclusion

The field of lignan research continues to be a promising area for drug discovery. While "this compound" remains an obscure entity, the known biological activities of its parent compound, olivil, suggest that it could possess interesting pharmacological properties. Future research should focus on the following:

-

Chemical Synthesis and Characterization: The unambiguous synthesis and full spectroscopic characterization of this compound are essential first steps.

-

Biological Screening: A broad biological screening of the synthesized compound is warranted to identify any potential therapeutic activities. This could include assays for antioxidant, anti-inflammatory, anticancer, and receptor-modulating effects.

-

Structure-Activity Relationship Studies: A systematic investigation of different acylated derivatives of olivil could provide valuable insights into how this modification influences biological activity.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. EP1411919B1 - (-)-olivil as antioxidant - Google Patents [patents.google.com]

- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 6. Synthesis and antioxidant activity of olivil-type lignans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

olivin monoacetate CAS number and physical data

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olivil monoacetate (CAS Number: 1016974-78-9) is a naturally occurring lignan found in plant species such as Gymnosporia varialilis and in the roots of Valeriana officinalis. Lignans are a class of polyphenolic compounds known for their diverse biological activities, and this compound is noted for its potential moisturizing, anti-inflammatory, and antioxidant properties. This technical guide provides a comprehensive overview of the available physical data, potential experimental protocols, and biological context for this compound, aimed at facilitating further research and development.

Physical and Chemical Data

The known physical and chemical properties of this compound are summarized in the table below. It is important to note that some of this data is predicted and awaits experimental verification.

| Property | Value | Source |

| CAS Number | 1016974-78-9 | N/A |

| Molecular Formula | C22H26O8 | [1] |

| Molecular Weight | 418.44 g/mol | [1] |

| Physical Description | Powder | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | N/A |

| Purity | >98% (as available from commercial suppliers) | [1] |

| Predicted Density | 1.3±0.1 g/cm³ | N/A |

| Predicted Boiling Point | 301.0±42.0 °C at 760 mmHg | N/A |

| Predicted Flash Point | 118.5±21.4 °C | N/A |

| Predicted Refractive Index | 1.494 | N/A |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not extensively published. However, based on the isolation of related compounds and general laboratory practices, the following methodologies can be proposed.

Proposed Isolation Protocol from Plant Material

This hypothetical protocol is based on standard procedures for the isolation of lignans from plant sources.

Workflow for Isolation of this compound

Caption: Proposed workflow for the isolation and purification of this compound from plant material.

-

Extraction: The dried and powdered plant material (e.g., aerial parts of Gymnosporia varialilis) is subjected to exhaustive extraction with a polar solvent such as ethanol or methanol at room temperature.

-

Concentration: The resulting extract is concentrated under reduced pressure to yield a crude residue.

-

Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. Lignans are typically enriched in the ethyl acetate fraction.

-

Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., n-hexane and ethyl acetate) to separate different classes of compounds.

-

Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing compounds with similar Rf values to known lignans.

-

Preparative HPLC: Fractions rich in the target compound are further purified by preparative high-performance liquid chromatography (HPLC) on a suitable column (e.g., C18) to isolate pure this compound.

-

Structural Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Analytical HPLC Method

A standardized HPLC method for the routine analysis of this compound has not been published. However, a general method for the analysis of lignans can be adapted.

Workflow for Analytical HPLC of this compound

Caption: General workflow for the analytical determination of this compound using HPLC.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is commonly used for the separation of phenolic compounds.

-

Detection: UV detection at a wavelength of approximately 280 nm, which is characteristic for many phenolic compounds.

-

Quantification: Quantification can be achieved by creating a calibration curve with a purified standard of this compound.

Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited, the broader class of lignans is known to possess a range of pharmacological effects. Lignans often exhibit antioxidant, anti-inflammatory, and anticancer properties. The potential biological activities of this compound can be inferred from the activities of related lignans and its reported sources.

Potential Signaling Pathways Modulated by Lignans

Caption: Potential signaling pathways influenced by lignans such as this compound.

-

Antioxidant Activity: Lignans can act as direct scavengers of reactive oxygen species (ROS) or modulate endogenous antioxidant defense systems. This activity is central to their protective effects against oxidative stress-related diseases.

-

Anti-inflammatory Activity: Many lignans are known to inhibit pro-inflammatory signaling pathways, such as the NF-κB pathway. By inhibiting the activation of NF-κB, lignans can reduce the expression of inflammatory cytokines and enzymes.

-

Anticancer Activity: Some lignans have been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth. The specific mechanisms can vary and may involve modulation of cell cycle regulation and pro-apoptotic proteins.

Further research is required to elucidate the specific biological activities and mechanisms of action of this compound.

Conclusion

This compound is a promising natural product with potential applications in the pharmaceutical and cosmetic industries. While current knowledge about its specific properties and biological functions is limited, its classification as a lignan suggests a range of potential therapeutic benefits. This guide provides a foundational understanding of this compound and outlines potential experimental approaches to further investigate its properties. The development of robust isolation and synthetic protocols, along with comprehensive biological screening, will be crucial for unlocking the full potential of this compound.

References

Navigating the Physicochemical Landscape of Olivin Monoacetate: A Technical Guide

Given the context of drug development and the common source of novel therapeutic compounds from natural products, it is plausible that the intended compound of interest is a monoacetylated derivative of a key bioactive molecule from olives (Olea europaea). One of the most well-researched and relevant compounds in this category is hydroxytyrosol acetate . This technical guide will, therefore, focus on the known solubility and stability of hydroxytyrosol acetate, providing researchers, scientists, and drug development professionals with a comprehensive overview of its core physicochemical properties.

Hydroxytyrosol Acetate: An Overview

Hydroxytyrosol acetate (HT-Ac) is a derivative of hydroxytyrosol, a potent antioxidant polyphenol found in olive oil. The acetylation of hydroxytyrosol modifies its polarity, which in turn influences its solubility and potential biological activity. Understanding these properties is crucial for formulation development and assessing its viability as a therapeutic agent.

Solubility Profile of Hydroxytyrosol Acetate

The solubility of a compound is a critical determinant of its bioavailability and the choice of appropriate formulation strategies. Hydroxytyrosol acetate exhibits a varied solubility profile across different solvent systems.

| Solvent | Solubility |

| DMSO (Dimethyl Sulfoxide) | ≥10 mg/mL[1], 250 mg/mL[2], 39 mg/mL[3] |

| Ethanol | ≥10 mg/mL[1] |

| PBS (pH 7.2) | Sparingly soluble (1-10 mg/mL)[1] |

| Chloroform | Soluble[4] |

| Dichloromethane | Soluble[4] |

| Ethyl Acetate | Soluble[4] |

| Acetone | Soluble[4] |

Note: Discrepancies in reported DMSO solubility may arise from variations in experimental conditions, such as the water content of the DMSO used. It is recommended to use fresh, anhydrous DMSO for maximum solubility.[3]

Stability of Hydroxytyrosol Acetate

The stability of hydroxytyrosol acetate is intrinsically linked to its antioxidant properties. As an antioxidant, it is susceptible to degradation upon scavenging free radicals. However, its chemical structure also confers a degree of stability under specific conditions.

-

Antioxidant Activity: Hydroxytyrosol acetate is a known scavenger of DPPH radicals, indicating its role as an antioxidant.[1][2] This antioxidant activity is a key aspect of its potential therapeutic effects but also implies that it may be prone to oxidative degradation in pro-oxidant environments.

-

Storage Conditions: For optimal stability, hydroxytyrosol acetate should be stored as a solid at -20°C.[3][4] Stock solutions, once prepared, should be stored in aliquots to minimize freeze-thaw cycles. For instance, solutions stored at -80°C are recommended for use within 6 months, while those at -20°C should be used within one month.[2] It is also advised to protect the compound from light.[2]

Experimental Protocols

Determination of Solubility

A common method for determining the solubility of a compound like hydroxytyrosol acetate in various solvents involves the following steps:

-

Preparation of Saturated Solutions: An excess amount of hydroxytyrosol acetate is added to a known volume of the solvent of interest (e.g., DMSO, ethanol, PBS) in a sealed vial.

-

Equilibration: The vials are agitated at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Separation of Undissolved Solid: The saturated solutions are centrifuged or filtered to remove any undissolved solid.

-

Quantification: The concentration of hydroxytyrosol acetate in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is expressed in terms of mass per unit volume (e.g., mg/mL) or molarity.

Assessment of Antioxidant Stability (DPPH Assay)

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a widely used method to evaluate the antioxidant activity of a compound, which provides insights into its stability in the presence of free radicals.

-

Preparation of DPPH Solution: A stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.

-

Preparation of Test Compound Solutions: A series of dilutions of hydroxytyrosol acetate are prepared in the same solvent.

-

Reaction: The DPPH solution is mixed with the test compound solutions in a microplate or cuvettes. A control containing only the DPPH solution and a blank containing the solvent are also prepared.

-

Incubation: The reaction mixtures are incubated in the dark for a specific period (e.g., 30 minutes).

-

Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can then be determined. A lower IC50 value indicates higher antioxidant activity.[1]

Visualizations

Caption: A typical experimental workflow for determining the solubility of a compound.

Caption: The chemical relationship between hydroxytyrosol and its acetylated form.

References

An In-depth Technical Guide to Neosolaniol Monoacetate: Natural Sources, Derivatives, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neosolaniol monoacetate (NMA) is a type A trichothecene mycotoxin, a class of secondary metabolites produced predominantly by various species of the fungal genus Fusarium. This guide provides a comprehensive overview of the current scientific understanding of NMA, with a focus on its natural sources, known derivatives, and mechanisms of biological activity. Detailed experimental protocols for the extraction, isolation, and analysis of NMA are provided, alongside a summary of its cytotoxic effects. Furthermore, this document elucidates the key signaling pathways involved in NMA-induced apoptosis, offering valuable insights for researchers in toxicology, natural product chemistry, and drug development.

Natural Sources of Neosolaniol Monoacetate

Neosolaniol monoacetate is a naturally occurring mycotoxin primarily produced by filamentous fungi of the genus Fusarium. These fungi are ubiquitous in soil and are common plant pathogens, leading to the contamination of various agricultural commodities, particularly cereal grains.

Table 1: Known Fungal Producers of Neosolaniol Monoacetate

| Fungal Species | Substrate/Source | Reference(s) |

| Fusarium sporotrichioides | Cereal Grains | [1] |

| An undescribed Fusarium species (resembling F. camptoceras) | Laboratory Culture | [2] |

| Fusarium tumidum | Laboratory Culture (Maize) | [3] |

Derivatives of Neosolaniol Monoacetate

Currently, there is limited information available in the public domain regarding the synthesis and biological activities of specific derivatives of neosolaniol monoacetate. Research on trichothecene derivatives has often focused on the parent compounds, such as T-2 toxin and deoxynivalenol. The core structure of trichothecenes, however, offers several sites for chemical modification, including the hydroxyl and acetyl groups. Structure-activity relationship studies on other trichothecenes suggest that modifications at these positions can significantly impact cytotoxicity and other biological effects. The development of novel NMA derivatives could therefore represent a promising area for future research in the discovery of new therapeutic agents.

Biological Activity and Mechanism of Action

Neosolaniol monoacetate, like other type A trichothecenes, exhibits potent cytotoxic effects. The primary mechanism of action for trichothecenes is the inhibition of protein synthesis in eukaryotic cells. This occurs through their binding to the 60S ribosomal subunit, which disrupts the function of peptidyl transferase, a critical enzyme in the elongation step of translation. This inhibition of protein synthesis is a key contributor to the subsequent induction of programmed cell death, or apoptosis.

Cytotoxicity

NMA has been shown to be cytotoxic to a variety of cell types. Its cytotoxic effects are particularly pronounced in rapidly dividing cells.

Table 2: In Vitro Cytotoxicity of Neosolaniol Monoacetate

| Cell Line/Type | Effect | Quantitative Data | Reference(s) |

| Male Wistar Rat Hematopoietic Cells | Decrease in erythrocyte counts, increase in larger platelets | Dosed at 1 mg/kg body weight three times/wk for up to 5 wk | [4] |

Induction of Apoptosis

The inhibition of protein synthesis by NMA triggers a cellular stress response that leads to the activation of apoptotic pathways. This process involves a cascade of events, including the activation of specific enzymes called caspases and the involvement of the mitochondria.

The general pathway for trichothecene-induced apoptosis involves the activation of the intrinsic (mitochondrial) pathway. This is characterized by changes in the mitochondrial membrane potential and the release of pro-apoptotic factors into the cytoplasm. These factors then activate a cascade of caspases, ultimately leading to the execution of apoptosis.

Experimental Protocols

Extraction and Isolation of Neosolaniol Monoacetate from Fusarium Culture

This protocol is a general guideline for the extraction and isolation of NMA from fungal cultures grown on a solid substrate like maize.

Workflow:

Methodology:

-

Culture and Extraction: Fusarium species are cultured on a suitable substrate such as autoclaved maize for a specified period to allow for mycotoxin production. The culture is then extracted with an appropriate organic solvent mixture (e.g., chloroform:methanol).

-

Filtration and Concentration: The extract is filtered to remove fungal mycelia and the solvent is evaporated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is subjected to bioassay-guided fractionation. This involves separating the components of the extract using chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), and testing the fractions for biological activity (e.g., toxicity towards Artemia salina).

-

Isolation and Identification: The active fractions are further purified by repeated chromatography until pure NMA is isolated. The structure of the isolated compound is then confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[3]

Analytical Methods for the Detection and Quantification of Neosolaniol Monoacetate

Several analytical techniques are available for the sensitive and specific detection of NMA in various matrices.

Table 3: Analytical Methods for Neosolaniol Monoacetate

| Method | Key Parameters | Reference(s) |

| Capillary Gas Chromatography with Electron Capture Detection (GC-ECD) | Column: Specific capillary column for mycotoxin analysis. Detector: Electron Capture Detector. Carrier Gas: High-purity nitrogen or helium. Temperature Program: Optimized for separation of trichothecenes. | [2] |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Column: C18 or other suitable reversed-phase column. Mobile Phase: Gradient elution with a mixture of water and organic solvent (e.g., methanol or acetonitrile) containing additives like ammonium formate or formic acid. Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode. Mass Analyzer: Triple quadrupole for Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. | [5][6] |

| High-Performance Liquid Chromatography (HPLC) | Column: Reversed-phase C18 column. Mobile Phase: Isocratic or gradient elution with a water/organic solvent mixture. Detector: UV or Diode Array Detector (DAD). | [3] |

Conclusion

Neosolaniol monoacetate is a cytotoxic trichothecene mycotoxin with significant biological activity. Its primary mode of action is the inhibition of protein synthesis, leading to the induction of apoptosis. While its natural occurrence appears to be less common than other trichothecenes, its potent toxicity warrants further investigation. The development of sensitive analytical methods is crucial for monitoring its presence in food and feed. Furthermore, the exploration of NMA derivatives may provide new avenues for the development of novel therapeutic agents. This guide serves as a foundational resource for researchers to further explore the chemistry and biology of this intriguing natural product.

References

- 1. Neosolaniol | C19H26O8 | CID 13818797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Production of neosolaniol monoacetate by an undescribedFusarium species resemblingF camptoceras - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Production of neosolaniol by Fusarium tumidum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Short-term effects of two fusarium toxins, diacetoxyscirpenol and neosolaniol monoacetate, in male Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ingenieria-analitica.com [ingenieria-analitica.com]

Potential Therapeutic Targets of Olivetolic Acid and Olivacine Derivatives: A Technical Guide

Disclaimer: The term "olivin monoacetate" does not correspond to a recognized compound in the scientific literature. This guide will focus on two classes of related and pharmacologically active compounds: Olivetolic Acid Derivatives (including cannabinoids) and Olivacine Derivatives , which are likely the subject of interest.

This technical guide provides a comprehensive overview of the potential therapeutic targets of olivetolic acid and olivacine derivatives, aimed at researchers, scientists, and drug development professionals. The information is compiled from preclinical and preliminary clinical research, highlighting the mechanisms of action, potential therapeutic applications, and available quantitative data.

Olivetolic Acid and its Derivatives

Olivetolic acid is a key biosynthetic precursor to cannabinoids, a class of compounds with significant therapeutic interest.[1][2] Its derivatives, most notably the cannabinoids, exert their effects through various molecular targets.

Therapeutic Targets and Mechanisms of Action

The primary therapeutic targets of olivetolic acid derivatives, particularly cannabinoids like cannabidiol (CBD) and tetrahydrocannabinol (THC), are the cannabinoid receptors CB1 and CB2, which are part of the human endocannabinoid system.[3] However, research has revealed a broader range of targets.

-

Cannabinoid Receptors (CB1 and CB2): These G-protein coupled receptors are central to the pharmacological effects of many cannabinoids. CB1 receptors are predominantly found in the central nervous system, while CB2 receptors are primarily expressed in the immune system.[3] Olivetol, a related compound, is believed to act as a competitive inhibitor of CB1 and CB2 receptors, potentially reducing the psychoactive effects of THC.[4]

-

G-protein Coupled Receptor 55 (GPR55): Some cannabinoids have been shown to interact with GPR55, an orphan receptor implicated in various physiological processes, including inflammation and neuropathic pain.[5]

-

T-type Calcium Channels: These channels are involved in neuronal excitability and have been identified as a potential target for the anticonvulsant effects of some cannabinoids.[5]

Potential Therapeutic Applications

The diverse mechanisms of action of olivetolic acid and its derivatives have led to the investigation of their therapeutic potential in a range of conditions:

-

Epilepsy and Seizure Disorders: Olivetolic acid itself has demonstrated a modest anticonvulsant effect in a mouse model of Dravet syndrome.[5][6] This suggests that the core structure of olivetolic acid may contribute to the anticonvulsant properties of some cannabinoids.

-

Pain and Inflammation: By modulating cannabinoid receptors and other targets, these compounds have shown promise as analgesics and anti-inflammatory agents.

-

Neurological and Psychiatric Disorders: The endocannabinoid system plays a crucial role in regulating mood, anxiety, and cognitive function. Cannabinoids are being explored for the treatment of anxiety, depression, and other neurological conditions.[7][8]

-

Cancer: Some cannabinoids have exhibited preliminary beneficial therapeutic effects in the context of cancer treatment.[3]

Quantitative Data

The following table summarizes available quantitative data from preclinical studies on olivetolic acid.

| Compound | Model | Endpoint | Dosage | Result | Reference |

| Olivetolic acid | Mouse model of Dravet syndrome | Anticonvulsant effect | 100 mg/kg (i.p.) | Modest increase in seizure threshold | [5][6] |

Experimental Protocols

1.4.1. Evaluation of Anticonvulsant Activity in a Mouse Model of Dravet Syndrome

-

Animal Model: Scn1a+/- mice, a well-established model for Dravet syndrome.

-

Drug Administration: Olivetolic acid is dissolved in a suitable vehicle and administered via intraperitoneal (i.p.) injection at specified doses (e.g., 10, 30, 100 mg/kg).

-

Seizure Induction: Hyperthermia-induced seizures are triggered by a controlled increase in body temperature.

-

Endpoint Measurement: The primary endpoint is the temperature at which a generalized tonic-clonic seizure (GTCS) is observed. An increase in the seizure threshold temperature indicates an anticonvulsant effect.

-

Data Analysis: Statistical analysis is performed to compare the seizure thresholds between the vehicle-treated and drug-treated groups.[5]

Signaling and Biosynthetic Pathways

The following diagrams illustrate the biosynthetic pathway of olivetolic acid and the general signaling mechanism of cannabinoid receptors.

Caption: Biosynthesis of major cannabinoids from olivetolic acid.

Caption: Simplified cannabinoid receptor signaling cascade.

Olivacine and its Derivatives

Olivacine is a pyridocarbazole alkaloid with well-documented anticancer activity.[9][10][11] Its derivatives have been synthesized to enhance their therapeutic potential and overcome challenges such as drug resistance.

Therapeutic Targets and Mechanisms of Action

The primary mechanism of action of olivacine and its derivatives is the targeting of fundamental cellular processes involved in cancer cell proliferation.

-

DNA Intercalation: Olivacine derivatives can insert themselves between the base pairs of DNA, disrupting its normal function and leading to cell cycle arrest and apoptosis.[12]

-

Topoisomerase II Inhibition: These compounds can inhibit the activity of topoisomerase II, an enzyme essential for DNA replication and repair.[12][13] By stabilizing the DNA-topoisomerase II complex, they induce DNA strand breaks, ultimately triggering cell death.[12]

-

Interaction with p53: Some derivatives may exert their cytotoxic effects through interactions with the p53 tumor suppressor protein.[10][12]

Potential Therapeutic Applications

The potent cytotoxic activity of olivacine derivatives makes them promising candidates for cancer therapy.

-

Anticancer Agents: Numerous studies have demonstrated the in vitro and in vivo antitumor activity of olivacine and its derivatives against various cancer cell lines, including those resistant to conventional chemotherapeutic agents like doxorubicin.[9][12]

Quantitative Data

The following table presents quantitative data on the in vitro activity of a new olivacine derivative.

| Compound | Cell Line | Assay | Concentration | Result | Reference |

| Olivacine Derivative 2 | CCRF/CEM (leukemia) | Topoisomerase II Inhibition | Not specified | Highest affinity for topoisomerase II among tested derivatives | [13] |

| Olivacine Derivative 4 | CCRF/CEM (leukemia) | Comet Assay | 5 µM | Strongest genotoxic effect | [13] |

Experimental Protocols

2.4.1. In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Lines: A panel of cancer cell lines (e.g., colorectal carcinoma LoVo, doxorubicin-resistant LoVo/DX) and a normal cell line (e.g., NHDF) for assessing toxicity.

-

Drug Treatment: Cells are seeded in 96-well plates and incubated with various concentrations of the olivacine derivatives for a specified period (e.g., 72 hours).

-

MTT Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (half-maximal inhibitory concentration) is determined.[9]

2.4.2. Topoisomerase II Inhibition Assay

-

Principle: This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase II.

-

Reaction Mixture: Supercoiled plasmid DNA is incubated with human topoisomerase II in the presence and absence of the test compound.

-

Electrophoresis: The reaction products are separated by agarose gel electrophoresis.

-

Visualization: The DNA bands are visualized under UV light after staining with an intercalating dye (e.g., ethidium bromide).

-

Interpretation: Inhibition of topoisomerase II activity is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA compared to the control.[13]

Signaling and Mechanism of Action

The following diagram illustrates the proposed mechanism of action for olivacine derivatives in cancer cells.

Caption: Proposed mechanism of action of olivacine derivatives.

References

- 1. Structure of the Cannabis sativa olivetol‐producing enzyme reveals cyclization plasticity in type III polyketide synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Development of a Novel Olivetolic Acid Production Platform for the Further Study of the Therapeutic/Pharmacological Effects of Cannabinoids. [escholarship.org]

- 4. The role of olivetol in the human body_Chemicalbook [chemicalbook.com]

- 5. Olivetolic acid, a cannabinoid precursor in Cannabis sativa, but not CBGA methyl ester exhibits a modest anticonvulsant effect in a mouse model of Dravet syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Biosynthesis of cannabinoid precursor olivetolic acid in genetically engineered Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. Antitumor Activity of New Olivacine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Bioactive Olivacine Derivatives—Potential Application in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Methodological & Application

Application Notes: Hydroxytyrosol Acetate

An extensive search of publicly available scientific literature and databases did not yield any specific experimental protocols, application notes, or data for a compound named "olivin monoacetate." This suggests that "olivin monoacetate" may be a novel, proprietary, or perhaps a misnamed compound.

However, based on the name, it is plausible that the intended compound is related to known bioactive molecules such as Hydroxytyrosol Acetate , a derivative of a polyphenol found in olives, or a monoacetate derivative of Olivin , the aglycone core of the aureolic acid antibiotic olivomycin.

This document provides detailed application notes and protocols for Hydroxytyrosol Acetate as a representative compound that fits the chemical description implied by "olivin monoacetate" and has established experimental data.

Introduction:

Hydroxytyrosol acetate is the acetylated form of hydroxytyrosol, a potent antioxidant phenol found in olive oil. The addition of the acetate group increases its lipophilicity, which can enhance its solubility in fatty environments and potentially alter its bioavailability and cellular uptake.[1] Like its parent compound, hydroxytyrosol acetate exhibits significant antioxidant and anti-inflammatory properties.[1][2] It has been investigated for its potential therapeutic applications, including the prevention of cardiovascular diseases by inhibiting platelet aggregation.[2]

Mechanism of Action:

The primary mechanism of action for hydroxytyrosol acetate is its potent antioxidant activity, which is comparable to that of hydroxytyrosol.[1] It can scavenge free radicals, thereby protecting cells from oxidative stress. Additionally, it has been shown to inhibit platelet aggregation and reduce the synthesis of thromboxane B2, a key mediator in platelet activation and blood clot formation.[2] This antiplatelet effect is a key area of research for its potential use in cardiovascular health.

Experimental Protocols

Synthesis of Hydroxytyrosol Acetate

This protocol describes a common method for the synthesis of hydroxytyrosol acetate from 3,4-dihydroxyphenylacetic acid.

Materials:

-

3,4-dihydroxyphenylacetic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Dry Tetrahydrofuran (THF)

-

Acetyl chloride or Acetic anhydride

-

Pyridine

-

Dichloromethane (DCM)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexane

Procedure:

-

Reduction of 3,4-dihydroxyphenylacetic acid:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ in dry THF.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add a solution of 3,4-dihydroxyphenylacetic acid in dry THF to the LiAlH₄ suspension.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and then more water.

-

Filter the resulting mixture and concentrate the filtrate under reduced pressure to obtain crude hydroxytyrosol.

-

-

Acetylation of Hydroxytyrosol:

-

Dissolve the crude hydroxytyrosol in a mixture of DCM and pyridine.

-

Cool the solution to 0°C.

-

Slowly add acetyl chloride or acetic anhydride to the solution.

-

Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

-

Once the reaction is complete, wash the mixture with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by silica gel column chromatography, using a gradient of ethyl acetate in hexane as the eluent, to yield pure hydroxytyrosol acetate.[1]

-

In Vitro Antioxidant Activity Assessment (DPPH Assay)

This protocol outlines the determination of the free radical scavenging activity of hydroxytyrosol acetate using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

Materials:

-

Hydroxytyrosol acetate

-

DPPH solution in methanol

-

Methanol

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of hydroxytyrosol acetate in methanol.

-

Create a series of dilutions of the hydroxytyrosol acetate stock solution.

-

Prepare a control sample containing only methanol.

-

Add 100 µL of each dilution to a 96-well plate.

-

Add 100 µL of the DPPH methanolic solution to each well.

-

Shake the plate and incubate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a spectrophotometer.

-

The percentage of DPPH radical scavenging activity is calculated using the following formula:

-

% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

In Vivo Antiplatelet Aggregation Assay in Rats

This protocol is based on studies evaluating the antiplatelet effects of orally administered hydroxytyrosol acetate in rats.[2]

Materials:

-

Wistar rats

-

Hydroxytyrosol acetate

-

Vehicle for oral administration (e.g., olive oil)

-

Collagen (platelet agonist)

-

Whole blood aggregometer

Procedure:

-

Animal Dosing:

-

Divide rats into experimental groups (vehicle control, different doses of hydroxytyrosol acetate).

-

Administer hydroxytyrosol acetate or vehicle orally once daily for 7 days.

-

-

Blood Collection:

-

After the treatment period, collect blood samples from the rats via cardiac puncture into tubes containing an anticoagulant (e.g., citrate).

-

-

Platelet Aggregation Measurement:

-

Use a whole blood aggregometer to measure platelet aggregation.

-

Pipette an aliquot of whole blood into the cuvette of the aggregometer.

-

Add the platelet agonist, collagen, to induce aggregation.

-

Record the change in impedance or light transmission over time, which corresponds to the degree of platelet aggregation.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of platelet aggregation for each treatment group compared to the vehicle control.

-

Determine the 50% inhibitory dose (ID50).

-

Quantitative Data

| Parameter | Compound | Result | Species/Model | Reference |

| Antiplatelet Activity | Hydroxytyrosol Acetate | ID50: 16.05 mg/kg per day | Healthy Rats | [2] |

| Hydroxytyrosol | ID50: 48.25 mg/kg per day | Healthy Rats | [2] | |

| Acetylsalicylic Acid | ID50: 2.42 mg/kg per day | Healthy Rats | [2] | |

| Thromboxane B2 Synthesis Inhibition | Hydroxytyrosol Acetate | Up to 37% inhibition | Rat Platelets | [2] |

| Hydroxytyrosol | Up to 30% inhibition | Rat Platelets | [2] | |

| Antioxidant Activity | Hydroxytyrosol Acetate | Similar to Hydroxytyrosol | Chemical Assay | [1] |

Visualizations

Caption: Workflow for the synthesis of Hydroxytyrosol Acetate.

Caption: Inhibition of platelet aggregation by Hydroxytyrosol Acetate.

References

Application Notes and Protocols for the Use of Novel Compounds in Cell Culture

Disclaimer

Initial searches for "olivin monoacetate" did not yield specific results for a compound of this name used in cell culture. It is possible that the name is misspelled or refers to a novel or less-documented substance. The following application notes and protocols are therefore provided as a general guide for the evaluation of a novel compound, referred to herein as "Compound X," in a cell culture setting. Researchers should adapt these protocols based on the specific physicochemical properties of their compound of interest and the cell lines being used.

Introduction

The introduction of a novel compound into cell culture requires a systematic approach to determine its biological activity, optimal concentration, and potential cytotoxicity. This document provides a framework for researchers, scientists, and drug development professionals to conduct initial in vitro studies on a new chemical entity. The protocols outlined below cover essential steps from stock solution preparation to the assessment of cellular responses.

Data Presentation: Characterization of Compound X Activity

Effective characterization of a novel compound requires the systematic collection and presentation of quantitative data. The following table template should be used to summarize key experimental findings for easy comparison and interpretation.

| Parameter | Cell Line 1 (e.g., HeLa) | Cell Line 2 (e.g., A549) | Cell Line 3 (e.g., MCF-7) |

| IC50 (µM) | Insert Value | Insert Value | Insert Value |

| EC50 (µM) | Insert Value | Insert Value | Insert Value |

| Optimal Concentration (µM) | Insert Value | Insert Value | Insert Value |

| Treatment Duration (hrs) | Insert Value | Insert Value | Insert Value |

| Observed Morphological Changes | Describe Changes | Describe Changes | Describe Changes |

| Effect on Viability (%) | Insert Value | Insert Value | Insert Value |

Experimental Protocols

Preparation of Compound X Stock Solution

A concentrated stock solution is essential for accurate and reproducible dosing in cell culture experiments.

Materials:

-

Compound X powder

-

Sterile, high-purity solvent (e.g., Dimethyl sulfoxide (DMSO), ethanol, or sterile PBS)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Pipettes and sterile filter tips

Protocol:

-

Determine the appropriate solvent for Compound X based on its solubility characteristics. DMSO is a common choice for many organic compounds.

-

In a sterile environment (e.g., a laminar flow hood), weigh out a precise amount of Compound X powder.

-

Add the appropriate volume of the chosen solvent to achieve a high concentration stock solution (e.g., 10 mM, 50 mM, or 100 mM).

-

Vortex thoroughly until the compound is completely dissolved. Gentle warming may be required for some compounds.

-

Sterile-filter the stock solution using a 0.22 µm syringe filter into a fresh, sterile tube.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at an appropriate temperature (e.g., -20°C or -80°C) protected from light.

Determination of Optimal Concentration and Cytotoxicity (Dose-Response Assay)

A dose-response assay is critical for identifying the concentration range at which Compound X exhibits biological activity without causing excessive cell death. Assays such as MTT, XTT, or CCK-8 can be used to measure cell viability.

Materials:

-

Cells of interest

-

Complete cell culture medium.

-

96-well cell culture plates

-

Compound X stock solution

-

Phosphate-buffered saline (PBS).

-

Cell viability assay reagent (e.g., MTT, CCK-8)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere and grow overnight.

-

Prepare a serial dilution of Compound X in complete cell culture medium from the stock solution. It is crucial to maintain a consistent final solvent concentration across all wells (typically ≤0.5%).

-

Include appropriate controls: untreated cells (vehicle control) and cells treated with the solvent alone.

-

Remove the old medium from the cells and add the medium containing the different concentrations of Compound X.

-

Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

Following incubation, perform the cell viability assay according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

General Protocol for Treating Cells with Compound X

Once the optimal, non-toxic concentration is determined, this protocol can be used for various downstream experiments.

Materials:

-

Cultured cells in appropriate flasks or plates.

-

Complete cell culture medium.

-

Compound X stock solution

-

Sterile pipettes and tips

Protocol:

-

Grow the desired cell line to the appropriate confluency in a culture vessel.

-

Prepare the working concentration of Compound X by diluting the stock solution in fresh, pre-warmed complete cell culture medium.

-

Aspirate the existing medium from the cells.

-

Add the medium containing Compound X to the cells.

-

Incubate the cells for the desired duration under standard culture conditions (37°C, 5% CO2).

-

After the treatment period, the cells can be harvested for downstream analysis (e.g., Western blotting, qPCR, flow cytometry).

Visualizations

Experimental Workflow for Novel Compound Testing

Caption: Workflow for testing a novel compound in cell culture.

Hypothetical Signaling Pathway Affected by Compound X

Caption: Hypothetical signaling cascade initiated by Compound X.

Application Notes and Protocols for the Analytical Detection of Olivetol Monoacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olivetol monoacetate is a derivative of olivetol, a key precursor in the biosynthesis of cannabinoids in Cannabis sativa. As interest in cannabinoid derivatives for pharmaceutical and research applications grows, robust analytical methods for the detection and quantification of related compounds like olivetol monoacetate are crucial for quality control, metabolic studies, and drug development. These application notes provide detailed protocols for the analysis of olivetol monoacetate using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. While specific validated methods for olivetol monoacetate are not widely published, the following protocols are adapted from established methods for olivetol, its derivatives, and other acetylated phenolic compounds.

Chemical Structure

Olivetol Monoacetate is the acetylated form of olivetol (5-pentylresorcinol). The acetylation occurs at one of the hydroxyl groups of the resorcinol ring.

Analytical Methods

A summary of the recommended analytical methods for olivetol monoacetate is presented below.

| Method | Principle | Detection | Key Advantages |

| HPLC-UV | Reverse-phase chromatography separates compounds based on polarity. | UV Absorbance (e.g., 210 nm, 280 nm) | Simple, robust, and widely available for quantification. |

| GC-MS | Volatile compounds are separated in a gas phase and identified by their mass-to-charge ratio. | Mass Spectrometry (MS) | High sensitivity and specificity, excellent for identification. |

| ¹H-NMR | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies. | Radiofrequency detector | Provides detailed structural information for identification and quantification without a reference standard (qNMR). |

High-Performance Liquid Chromatography (HPLC-UV)

This method is adapted from established protocols for the analysis of cannabinoids and related phenolic compounds.[1][2][3][4][5]

Experimental Protocol

1. Sample Preparation:

-

Standard Preparation: Accurately weigh and dissolve olivetol monoacetate in methanol or acetonitrile to prepare a stock solution of 1 mg/mL. Prepare a series of dilutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) for the calibration curve.

-

Sample Preparation: Dependent on the matrix. For plant extracts or reaction mixtures, a solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to remove interfering substances. A simple dilution in the mobile phase may be sufficient for cleaner samples.

2. HPLC Conditions:

| Parameter | Recommended Setting |

| Column | C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Isocratic elution with Acetonitrile:Water (e.g., 70:30 v/v) with 0.1% formic acid. A gradient elution may be required for complex samples. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Detector | UV-Vis or Diode Array Detector (DAD) |

| Wavelength | 210 nm and 280 nm for monitoring. |

3. Data Analysis:

-

Identify the peak corresponding to olivetol monoacetate based on its retention time compared to the standard.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Quantify olivetol monoacetate in samples by interpolating their peak areas on the calibration curve.

Expected Results

A sharp, well-resolved peak for olivetol monoacetate is expected. The retention time will be dependent on the exact conditions and column used but should be consistent.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is based on methods for the analysis of acetylated phenols, as olivetol monoacetate is already acetylated.[6][7][8][9] Direct analysis without further derivatization is possible.

Experimental Protocol

1. Sample Preparation:

-

Standard Preparation: Prepare a stock solution of olivetol monoacetate in a volatile solvent like ethyl acetate or dichloromethane (1 mg/mL). Create a series of dilutions for the calibration curve.

-

Sample Preparation: For complex matrices, a liquid-liquid extraction with a non-polar solvent followed by concentration is recommended. Ensure the final sample is dissolved in a GC-compatible solvent.

2. GC-MS Conditions:

| Parameter | Recommended Setting |